5-Iodo-2-methylaniline

Pharmaceutical Synthesis Kinase Inhibitor N-Arylation

Select 5-Iodo-2-methylaniline (CAS 83863-33-6) for the synthesis of diaryl urea-based kinase inhibitors like BIRB 796 (Doramapimod). Its unique 5-iodo-2-methyl substitution pattern, confirmed by melting point 48–52°C, is essential for successful copper-mediated N-arylation and Pd-catalyzed cross-couplings. Using positional isomers like 4-iodo-2-methylaniline leads to regioisomeric byproducts and failed synthesis. Verify purity ≥98% upon receipt to ensure reliable downstream results.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 83863-33-6
Cat. No. B1348545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylaniline
CAS83863-33-6
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)N
InChIInChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
InChIKeyIOEHXNCBPIBDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylaniline (CAS 83863-33-6): A Regiodefined Building Block for Cross-Coupling and Pharmaceutical Synthesis


5-Iodo-2-methylaniline (CAS 83863-33-6), also known as 5-iodo-o-toluidine or 2-amino-4-iodotoluene, is a halogenated aromatic amine with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol. It is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position relative to the aniline nitrogen [1]. This specific substitution pattern confers distinct reactivity and physical properties that differentiate it from other iodo-methylaniline isomers and halogenated aniline analogs, making it a valuable intermediate in targeted organic syntheses, particularly in the pharmaceutical sector .

Why Generic Substitution Fails: The Non-Interchangeability of 5-Iodo-2-methylaniline in Synthesis


In the synthesis of complex molecules, the precise position of substituents on an aromatic ring dictates the regio- and stereochemical outcome of subsequent reactions, as well as the physical and biological properties of the final product. Therefore, a halogenated aniline building block like 5-iodo-2-methylaniline cannot be generically substituted with a positional isomer (e.g., 4-iodo-2-methylaniline or 3-iodo-2-methylaniline) or a different halogen analog (e.g., 5-bromo-2-methylaniline) without fundamentally altering the synthetic pathway and, consequently, the identity and function of the target molecule [1]. The specific placement of the iodine atom at the 5-position, in concert with the ortho-methyl group, is critical for achieving the desired reactivity in cross-coupling reactions and for imparting the correct spatial and electronic configuration in downstream pharmaceuticals .

Quantitative Differentiation Guide: 5-Iodo-2-methylaniline vs. Analogs in Synthesis


Use as a Direct Intermediate in the Synthesis of BIRB 796 (Doramapimod)

5-Iodo-2-methylaniline is a commercially available starting material that provides a direct and scalable route to key intermediates for the synthesis of BIRB 796, a p38 MAP kinase inhibitor . This is in contrast to its regioisomers or other halogenated anilines, which would not produce the correct substitution pattern on the target molecule without significant synthetic redesign. The copper-mediated N-arylation of a urea intermediate with arylboronic acids, a key step in this synthesis, proceeds in good to moderate yields, validating the compound's utility [1].

Pharmaceutical Synthesis Kinase Inhibitor N-Arylation

Regioselective Synthesis and Structural Confirmation via Unique Physical Properties

The specific 5-iodo-2-methyl substitution pattern results in a distinct melting point range of 48-52 °C (lit.), which can be used as a primary identifier for quality control and purity verification . This physical property distinguishes it from other closely related isomers, such as 4-iodo-2-methylaniline (mp 86-89 °C) and 3-iodo-4-methylaniline (mp 37-41 °C), enabling unambiguous identification and quality assurance upon receipt [1][2].

Regioselectivity Physical Properties Quality Control

Regioselective Access in Ullmann-Type N-Arylation Reactions

Computational DFT studies on the Ullmann-type N-arylation mechanism reveal a direct correlation between experimental reaction yields and the activation energy of haloarene activation. A detailed analysis indicates that the strain energy in substituted iodoanilines is the primary contributor to this energy barrier, accounting for an average of 80% of the total strain energy [1]. This computational model provides a rational basis for predicting and optimizing the performance of specific iodoaniline isomers like 5-iodo-2-methylaniline in coupling reactions.

Cross-Coupling Computational Chemistry Reaction Mechanism

Best Application Scenarios for 5-Iodo-2-methylaniline in R&D and Manufacturing


1. Synthesis of p38 MAP Kinase Inhibitors and Related Pharmaceutical Candidates

Procure 5-Iodo-2-methylaniline when the synthetic target is a diaryl urea-based kinase inhibitor like BIRB 796 (Doramapimod) or its structural analogs. This compound serves as a direct, commercially available building block for constructing the essential naphthyl-urea core via copper-mediated N-arylation, as demonstrated in the literature. Substituting with a different isomer will lead to a regioisomeric product, compromising the drug candidate's binding affinity and pharmacological profile [1].

2. Cross-Coupling Reactions for Complex Molecule Construction

Select 5-Iodo-2-methylaniline for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann) where the specific placement of the iodine atom at the 5-position and the methyl group at the 2-position is required for the desired regiochemical outcome in the final biaryl or alkyne product. Its defined substitution pattern ensures predictable and reliable incorporation into complex molecular architectures, minimizing unwanted isomer formation .

3. Quality Control and Identity Verification

Upon receipt of 5-Iodo-2-methylaniline, verify the identity and purity of the compound by confirming its unique melting point (48-52 °C). This simple analytical step provides immediate assurance that the correct isomer has been supplied, preventing costly downstream synthetic failures that would result from using an incorrect building block .

Technical Documentation Hub

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